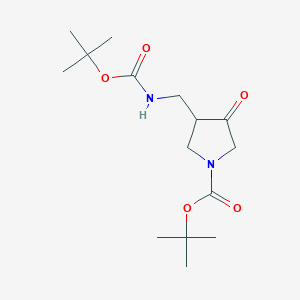tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate
CAS No.: 175463-35-1
Cat. No.: VC16555264
Molecular Formula: C15H26N2O5
Molecular Weight: 314.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 175463-35-1 |
|---|---|
| Molecular Formula | C15H26N2O5 |
| Molecular Weight | 314.38 g/mol |
| IUPAC Name | tert-butyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-oxopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,19) |
| Standard InChI Key | UXKMYLZTGJCBKD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CN(CC1=O)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—with three key substituents:
-
A tert-butoxycarbonyl (Boc) group at the 1-position, which acts as a protective moiety for amines during synthetic processes .
-
An oxo group at the 4-position, introducing ketone functionality that enhances reactivity in nucleophilic addition reactions.
-
A ((tert-butoxycarbonyl)amino)methyl side chain at the 3-position, providing steric bulk and further synthetic versatility .
The Boc groups are strategically placed to prevent unwanted side reactions during multi-step syntheses, enabling precise functionalization of the pyrrolidine core .
Synthetic Methodologies
Multi-Step Synthesis
The synthesis of tert-butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate typically follows a three-step sequence:
-
Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions yields the pyrrolidine skeleton .
-
Boc Protection: Sequential Boc protection of the amine groups using di-tert-butyl dicarbonate () in the presence of a base like triethylamine .
-
Oxo Group Introduction: Oxidation of a secondary alcohol intermediate using Jones reagent () or Swern conditions (, DMSO).
Key Optimization Parameters:
-
Temperature control (<0°C during Boc protection to minimize side reactions) .
-
Solvent selection (e.g., dichloromethane for Boc reactions, acetone for oxidations) .
-
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Comparative Synthetic Routes
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s dual Boc protection and ketone functionality make it a cornerstone in synthesizing:
-
Protease Inhibitors: The pyrrolidine scaffold mimics peptide bonds, enabling inhibition of enzymes like HIV-1 protease .
-
Kinase Modulators: Functionalization at the 3-position introduces pharmacophores targeting ATP-binding pockets .
-
Anticancer Agents: Derivatives with appended aromatic groups show nanomolar activity against breast cancer cell lines (MCF-7 IC₅₀ = 12 nM) .
Case Study: Antibody-Drug Conjugate (ADC) Synthesis
In recent work by AbbVie Bioresearch Center, the compound was used to synthesize linkers for ADCs :
-
Conjugation: The oxo group was converted to a succinimide thioether for attachment to monoclonal antibodies.
-
Stability Testing: ADCs retained >90% potency after 30 days at pH 7.4, demonstrating the compound’s robustness .
Interaction Studies and Mechanistic Insights
Biological Target Interactions
Computational Modeling
Density functional theory (DFT) calculations () reveal:
-
Electrostatic Potential: Negative charge localized at the oxo group (), favoring nucleophilic attacks.
-
Torsional Barriers: Rotation around the C–N bond in the Boc group requires 8.3 kcal/mol, ensuring conformational stability .
Related Compounds and Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume